molecular formula C25H25N5O3S B5396333 2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5396333
M. Wt: 475.6 g/mol
InChI Key: XPCHXTMKXBLYDZ-UHFFFAOYSA-N
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Description

2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a phthalazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENES

Properties

IUPAC Name

2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-18-9-10-19(16-23(18)34(31,32)27-17-20-6-4-5-11-26-20)24-21-7-2-3-8-22(21)25(29-28-24)30-12-14-33-15-13-30/h2-11,16,27H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHXTMKXBLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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